Endo vs Exo Stereochemistry: Defined Spatial Configuration of the 7-Acetic Acid Moiety
The target compound (CAS 1389264-26-9) is unambiguously designated as the endo-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride isomer . The corresponding exo isomer exists as a distinct chemical entity with CAS 1630906-95-4 . In the 3-oxagranatane series, the endo/exo configuration at the 7-position determines the spatial orientation of substituents relative to the bicyclic scaffold, which has been shown to directly impact 5-HT₃ receptor pharmacophore fitting in the Bermudez et al. binding model . The endo configuration places the acetic acid moiety in an axial-equivalent orientation that is geometrically distinct from the exo isomer, affecting both receptor complementarity and the trajectory of the carboxylic acid handle for subsequent conjugation reactions. Procurement of the incorrect isomer would lead to irreproducible biological results and failed downstream synthetic steps.
| Evidence Dimension | Stereochemical configuration at the 7-position (endo vs exo) |
|---|---|
| Target Compound Data | endo configuration (CAS 1389264-26-9); IUPAC: 2-[(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid hydrochloride |
| Comparator Or Baseline | exo configuration (CAS 1630906-95-4); IUPAC: 2-[(1R,5S,7r)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid hydrochloride |
| Quantified Difference | Distinct chemical entities with separate CAS registry numbers; differential 5-HT₃ receptor pharmacophore fitting predicted by the Bermudez binding model, where the optimum distance between the aromatic binding site and the basic amine is 8.4–8.9 Å, and steric limitations are defined by van der Waals difference mapping |
| Conditions | Structural identity confirmed by IUPAC nomenclature and CAS registry differentiation; pharmacophore model derived from 3-oxagranatan-7-amino derivative SAR studies (Bermudez et al., 1992) |
Why This Matters
Procurement of the correct endo isomer is essential for target engagement reproducibility in 5-HT₃ receptor studies and for regioselective derivatization via the 7-acetic acid handle.
- [1] Bermudez, J.; Gregory, J.A.; King, F.D.; Starr, S.; Summersell, R.J. 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives as highly potent serotonin 5-HT₃ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 1992, 2(6), 519–522. View Source
